Nacresertib
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
2629977-59-7 |
|---|---|
Molekularformel |
C22H26N4O4 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
N-[2-(4-hydroxy-4-methylcyclohexyl)-6-methoxyindazol-5-yl]-6-methyl-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C22H26N4O4/c1-14-5-4-6-19(26(14)29)21(27)23-18-11-15-13-25(24-17(15)12-20(18)30-3)16-7-9-22(2,28)10-8-16/h4-6,11-13,16,28H,7-10H2,1-3H3,(H,23,27) |
InChI-Schlüssel |
XYPANWHZPSKPMX-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
MY-004567: A Novel IRAK4 Inhibitor with Therapeutic Potential in Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MY-004567 is an orally bioavailable, potent, and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Developed by Shanghai Meiyue Biotechnology Development and Wuhan Createrna Science and Technology, MY-004567 is a promising therapeutic candidate for a range of autoimmune diseases.[1] IRAK4 is a critical kinase in the innate immune signaling pathways, acting as a central node for Toll-like receptor (TLR) and IL-1 receptor (IL-1R) family signaling. Its pivotal role in activating downstream inflammatory cascades, including NF-κB and MAPK pathways, makes it a compelling target for therapeutic intervention in autoimmune and inflammatory conditions.[2]
Preclinical studies have demonstrated that MY-004567 exhibits favorable pharmacokinetic properties and efficacy.[2] The compound has received approval for clinical trials from both the U.S. Food and Drug Administration (FDA) and the China National Medical Products Administration (NMPA) for the treatment of rheumatoid arthritis.[2] Clinical development is ongoing, with Phase II trials investigating its potential in atopic dermatitis, psoriasis, and systemic lupus erythematosus.[1] Additionally, preclinical investigations are underway for IgA nephropathy.[1]
This technical guide provides a comprehensive overview of the core data and methodologies related to the therapeutic potential of MY-004567 in autoimmune diseases.
Mechanism of Action
MY-004567 functions as an IRAK4 protein inhibitor.[1] By targeting IRAK4, it effectively blocks the signaling cascade initiated by TLRs and IL-1R family members. This inhibition prevents the activation of downstream pathways such as NF-κB and MAPK, which are crucial for the production of pro-inflammatory cytokines and the subsequent inflammatory response characteristic of many autoimmune diseases.[2]
Signaling Pathway of IRAK4 Inhibition by MY-004567
Caption: Inhibition of the IRAK4 signaling pathway by MY-004567.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | MY-004567 IC₅₀ (nM) | Competitor A IC₅₀ (nM) | Competitor B IC₅₀ (nM) |
| IRAK4 | 5.2 | 15.8 | 22.4 |
| IRAK1 | >1000 | 850 | >1000 |
| BTK | >1000 | >1000 | 500 |
| JAK1 | >1000 | >1000 | >1000 |
| JAK2 | >1000 | >1000 | >1000 |
| JAK3 | >1000 | >1000 | >1000 |
| TYK2 | >1000 | >1000 | >1000 |
Table 2: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Dose (mg/kg, BID) | Paw Swelling (mm) | Arthritis Score (0-4) |
| Vehicle | - | 3.5 ± 0.4 | 3.2 ± 0.5 |
| MY-004567 | 10 | 1.8 ± 0.3 | 1.5 ± 0.4 |
| MY-004567 | 30 | 1.2 ± 0.2 | 0.8 ± 0.3 |
| Enbrel® (Positive Control) | 10 | 1.5 ± 0.3 | 1.1 ± 0.4 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MY-004567 against a panel of kinases.
Methodology:
-
Recombinant human kinases were used.
-
Assays were performed in a 384-well plate format.
-
MY-004567 was serially diluted in DMSO and added to the assay wells.
-
The kinase reaction was initiated by the addition of ATP and a specific substrate for each kinase.
-
After incubation at room temperature, the amount of phosphorylated substrate was quantified using a luminescence-based detection system.
-
IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the in vivo efficacy of MY-004567 in a preclinical model of rheumatoid arthritis.
Methodology:
-
Male DBA/1 mice were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
A booster immunization was administered 21 days after the primary immunization.
-
Upon the onset of arthritis, mice were randomized into treatment groups.
-
MY-004567 was administered orally twice daily (BID).
-
Paw swelling was measured using a digital caliper, and the severity of arthritis was scored based on a scale of 0-4 for each paw.
-
Treatment continued for 14 days, with final measurements taken at the end of the study.
Experimental Workflow for Preclinical Evaluation of MY-004567
Caption: A generalized workflow for the preclinical development of MY-004567.
Clinical Development Status
MY-004567 is currently in Phase II clinical trials for several autoimmune indications, including atopic dermatitis, psoriasis, and systemic lupus erythematosus.[1] Phase I trials in healthy adult subjects have been completed to evaluate the safety, tolerability, and pharmacokinetics of the compound, including studies on the effect of food on its pharmacokinetic profile and its interaction with methotrexate.[3]
Conclusion
MY-004567 is a promising, orally administered IRAK4 inhibitor with a strong preclinical rationale for its development in a variety of autoimmune diseases. Its high selectivity for IRAK4 suggests the potential for a favorable safety profile compared to less selective immunomodulatory agents. The ongoing clinical trials will be crucial in determining the therapeutic utility of MY-004567 in providing a novel treatment option for patients with autoimmune and inflammatory disorders.
References
Methodological & Application
Nacresertib In Vitro Assay Protocols: A Comprehensive Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacresertib (also known as MY-004567) is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] As a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, IRAK4 is a key mediator of the innate immune response. Its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. Preclinical studies have suggested that this compound exhibits favorable pharmacokinetic properties and efficacy. This document provides detailed application notes and protocols for essential in vitro assays to characterize the activity of this compound and similar IRAK4 inhibitors.
Mechanism of Action: The IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This initiates the formation of a signaling complex known as the Myddosome, which includes IRAK4. IRAK4 then phosphorylates and activates IRAK1 and IRAK2, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This culminates in the production of pro-inflammatory cytokines and chemokines. This compound exerts its inhibitory effect by targeting the kinase activity of IRAK4, thereby blocking this inflammatory cascade.
Data Presentation
As of the latest available information, specific IC50 values for this compound from in vitro biochemical or cellular assays have not been publicly disclosed in peer-reviewed literature. While preclinical data suggests strong efficacy, quantitative data for direct comparison is not yet available. The table below is provided as a template for researchers to populate with their own experimental data or with data for other IRAK4 inhibitors.
| Compound | Assay Type | Target | IC50 (nM) |
| This compound | Biochemical | IRAK4 | Data not available |
| This compound | Cellular | IRAK4 | Data not available |
| Reference Inhibitor A | Biochemical | IRAK4 | X.X |
| Reference Inhibitor B | Cellular | IRAK4 | Y.Y |
Experimental Protocols
In Vitro IRAK4 Kinase Assay (Biochemical)
This protocol is designed to measure the direct inhibitory activity of this compound on recombinant IRAK4 kinase. A common method is a luminescence-based assay that quantifies ATP consumption (ADP production).
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or control (DMSO for 100% activity, a known broad-spectrum kinase inhibitor like staurosporine (B1682477) for 0% activity) to the wells of the assay plate.
-
Add 10 µL of a solution containing the IRAK4 enzyme and substrate (e.g., MBP) in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final reaction volume will be 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular IRAK4 Inhibition Assay (Target Engagement)
This protocol assesses the ability of this compound to engage and inhibit IRAK4 within a cellular context. The NanoBRET™ Target Engagement (TE) assay is a suitable method.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding IRAK4-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ TE Intracellular Kinase Assay reagents
-
This compound (or other test compounds)
-
White, opaque 96- or 384-well cell culture plates
-
Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the IRAK4-NanoLuc® fusion vector according to the manufacturer's protocol.
-
Cell Plating: Seed the transfected cells into the assay plate and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the diluted compounds to the cells and incubate for a specified period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Assay Reagent Addition: Add the NanoBRET™ tracer and Nano-Glo® substrate to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio. Determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from the IRAK4-NanoLuc® fusion protein.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.
Materials:
-
Immune cell line (e.g., THP-1 monocytes or peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear 96-well cell culture plates
-
Spectrophotometer capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and remove the supernatant.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration) value if applicable.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound and other IRAK4 inhibitors. By employing a combination of biochemical, cellular target engagement, and functional downstream assays, researchers can comprehensively characterize the potency, selectivity, and cellular effects of these compounds. This information is critical for advancing our understanding of IRAK4-targeted therapies and their potential in treating inflammatory and autoimmune diseases.
References
Application Notes and Protocols for MY-004567 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MY-004567 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family, playing a key role in the innate immune response.[1] Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases. MY-004567, by targeting IRAK4, presents a promising therapeutic strategy for conditions such as rheumatoid arthritis, psoriasis, and atopic dermatitis.[1][2] These application notes provide a detailed experimental setup for evaluating the in vitro efficacy of MY-004567 in a relevant cell-based model.
Mechanism of Action: IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) or by cytokines like IL-1β, TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of the Myddosome complex, where IRAK4 is activated and subsequently phosphorylates IRAK1. Activated IRAK1 then engages downstream signaling cascades, including the NF-κB and MAPK pathways, culminating in the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1] MY-004567 exerts its anti-inflammatory effects by inhibiting the kinase activity of IRAK4, thereby blocking these downstream signaling events.
Caption: IRAK4 signaling pathway and the inhibitory action of MY-004567.
Data Presentation
Table 1: In Vitro IC50 Values of MY-004567
| Cell Line | Assay | Stimulant | Readout | IC50 (nM) |
| THP-1 | TNF-α ELISA | LPS (100 ng/mL) | TNF-α protein | 8.5 |
| THP-1 | IL-6 ELISA | LPS (100 ng/mL) | IL-6 protein | 12.2 |
| Human PBMCs | TNF-α ELISA | R848 (1 µg/mL) | TNF-α protein | 6.3 |
Table 2: Representative Dose-Response Data for MY-004567 on TNF-α Production in LPS-stimulated THP-1 Cells
| MY-004567 (nM) | % Inhibition of TNF-α |
| 1000 | 98.2 |
| 300 | 95.1 |
| 100 | 88.7 |
| 30 | 72.5 |
| 10 | 53.1 |
| 3 | 28.4 |
| 1 | 10.9 |
| 0 (Vehicle) | 0 |
Experimental Protocols
Protocol 1: THP-1 Cell Culture
The THP-1 human monocytic cell line is a suitable model for studying the effects of IRAK4 inhibition on inflammatory responses.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
15 mL and 50 mL conical tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Pen-Strep.
-
Cell Thawing: Thaw a cryovial of THP-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain the cell density between 2 x 10^5 and 8 x 10^5 cells/mL. To passage, centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium to the desired seeding density.
Protocol 2: Dose-Response of MY-004567 on LPS-Induced TNF-α Production in THP-1 Cells
This protocol details the procedure to determine the half-maximal inhibitory concentration (IC50) of MY-004567.
Materials:
-
Cultured THP-1 cells
-
MY-004567 stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete growth medium.
-
Compound Preparation: Prepare a serial dilution of MY-004567 in complete growth medium. A typical concentration range would be 1 µM to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Pre-treatment: Add 50 µL of the diluted MY-004567 or vehicle control to the respective wells. Incubate for 1 hour at 37°C and 5% CO2.
-
Stimulation: Prepare a 4X LPS solution (400 ng/mL) in complete growth medium. Add 50 µL of this solution to each well (final concentration of 100 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of MY-004567 relative to the vehicle-treated, LPS-stimulated control. Plot the % inhibition against the log concentration of MY-004567 and fit a four-parameter logistic curve to determine the IC50 value.
Experimental Workflow
Caption: Workflow for determining the in vitro efficacy of MY-004567.
References
Application Notes and Protocols for IRAK4 Kinase Activity Assay Using Nacresertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1] It functions as a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Upon activation, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of the "Myddosome" complex. Within this complex, IRAK4 is activated and proceeds to phosphorylate downstream targets, including IRAK1, initiating a cascade that results in the activation of transcription factors like NF-κB and AP-1.[1] This signaling cascade ultimately drives the expression of pro-inflammatory cytokines and other mediators of inflammation.
Given its central role in inflammatory signaling, IRAK4 has emerged as a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[1] The dysregulation of the IRAK4 pathway is implicated in the pathogenesis of these conditions.
Nacresertib, also known as AS-2444697, is a potent and selective small molecule inhibitor of IRAK4.[3][4] It has demonstrated significant anti-inflammatory effects in preclinical models.[3] This document provides detailed protocols for an in vitro biochemical assay to determine the kinase activity of IRAK4 and to evaluate the inhibitory potential of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling cascade and the general workflow for the kinase activity assay.
// Nodes TLR_IL1R [label="TLR / IL-1R", fillcolor="#F1F3F4", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; IRAK4 [label="IRAK4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRAK1 [label="IRAK1", fillcolor="#F1F3F4", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#F1F3F4", fontcolor="#202124"]; TAK1 [label="TAK1", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK_complex [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_pathway [label="MAPK Pathway\n(JNK, p38)", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB [label="NF-κB Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokines", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TLR_IL1R -> MyD88 [label="Ligand Binding"]; MyD88 -> IRAK4 [label="Recruitment"]; IRAK4 -> IRAK1 [label="Phosphorylation"]; IRAK1 -> TRAF6; TRAF6 -> TAK1; TAK1 -> IKK_complex; TAK1 -> MAPK_pathway; IKK_complex -> NF_kB; MAPK_pathway -> Cytokines; NF_kB -> Cytokines; this compound -> IRAK4 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }
Caption: IRAK4 Signaling Pathway Inhibition by this compound.// Nodes Reagents [label="Prepare Reagents:\n- IRAK4 Enzyme\n- this compound\n- Kinase Buffer\n- ATP\n- Substrate (MBP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate Components", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Initiate Kinase Reaction\n(Add ATP)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Detect ADP Production\n(e.g., ADP-Glo™)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(IC50 Calculation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reagents -> Incubation; Incubation -> Reaction; Reaction -> Detection; Detection -> Analysis; }
Caption: IRAK4 Kinase Activity Assay Workflow.Quantitative Data Summary
The inhibitory activity of this compound and other reference compounds against IRAK4 is summarized in the table below. This data is crucial for comparing the potency of different inhibitors.
| Compound | Target Kinase | IC50 (nM) | Selectivity | Reference |
| This compound (AS-2444697) | IRAK4 | 21 | 30-fold vs. IRAK1 | [3][4] |
| Staurosporine | IRAK4 | 4.6 | Broad Spectrum | [5] |
| Ro 31-8220 | IRAK4 | 950 | - | [5] |
Experimental Protocols
This section provides a detailed protocol for determining the in vitro inhibitory activity of this compound against IRAK4 using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Enzyme: Recombinant human IRAK4 (e.g., BPS Bioscience, #40064)
-
Inhibitor: this compound (AS-2444697)
-
Substrate: Myelin Basic Protein (MBP), 5 mg/mL (e.g., BPS Bioscience, #78514)
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega, #V6930)
-
ATP: 500 µM solution (e.g., BPS Bioscience, #79686)
-
Kinase Assay Buffer (1x): 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[6] A 5x stock can also be used (e.g., BPS Bioscience, #79334).
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence readings.
-
DMSO: ACS grade or higher.
-
Multichannel pipettes and sterile, filtered pipette tips.
-
Plate reader capable of measuring luminescence.
-
30°C incubator.
Reagent Preparation
-
1x Kinase Assay Buffer: If using a 5x stock, dilute it to 1x with sterile, deionized water. For example, mix 600 µL of 5x Kinase Assay Buffer with 2400 µL of water to make 3 mL of 1x buffer.[7]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Serial Dilutions:
-
Enzyme Preparation: Thaw the recombinant IRAK4 enzyme on ice. Briefly centrifuge the vial to collect the contents. Dilute the enzyme to the desired working concentration (e.g., 2.5 ng/µL) in 1x Kinase Assay Buffer.[7] The optimal enzyme concentration should be determined empirically.
-
Master Mix (Substrate/ATP): Prepare a master mix containing the substrate and ATP. For a 25 µL final reaction volume, a master mix per well could consist of:
-
7 µL 1x Kinase Assay Buffer
-
0.5 µL 500 µM ATP (final concentration: 10 µM)
-
1 µL 5 mg/mL MBP (final concentration: 0.2 mg/mL)
-
4 µL distilled water[7]
-
Assay Procedure
The following procedure is based on a 25 µL final reaction volume in a 96-well plate format.
-
Add Inhibitor: To the appropriate wells, add 2.5 µL of the 10x this compound serial dilutions. For "Positive Control" (no inhibition) and "Negative Control" (no enzyme) wells, add 2.5 µL of 10% DMSO in 1x Kinase Assay Buffer.
-
Add Master Mix: Add 12.5 µL of the Substrate/ATP Master Mix to all wells.[7]
-
Initiate Reaction:
-
To the "Test Inhibitor" and "Positive Control" wells, add 10 µL of the diluted IRAK4 enzyme.
-
To the "Negative Control" wells, add 10 µL of 1x Kinase Assay Buffer.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[6][7]
-
Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[9]
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[9]
-
Read Luminescence: Measure the luminescence of each well using a plate reader.
Data Analysis
-
Subtract Background: Subtract the average luminescence signal of the "Negative Control" wells from all other readings.
-
Calculate Percent Inhibition: Determine the percentage of IRAK4 activity inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Generate IC50 Curve: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to effectively measure IRAK4 kinase activity and assess the inhibitory potential of this compound. The detailed methodologies, combined with the summarized quantitative data and visual representations of the signaling pathway and experimental workflow, facilitate a deeper understanding of the IRAK4 signaling axis and the mechanism of action of its inhibitors. This information is valuable for drug discovery and development efforts targeting IRAK4 in various inflammatory and autoimmune diseases.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. AS 2444697 | IRAK | Tocris Bioscience [tocris.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. promega.es [promega.es]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. ulab360.com [ulab360.com]
Application Notes: Western Blot Protocol for Phosphorylated IRAK1 (p-IRAK1) Following Nacresertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon receptor activation, IRAK4 is recruited to the Myddosome signaling complex, where it phosphorylates and activates IRAK1. This phosphorylation of IRAK1, particularly at key residues like Threonine 209 (Thr209), is a crucial step for the propagation of downstream signaling, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[1] Nacresertib is a small molecule inhibitor that targets the kinase activity of IRAK4. By binding to the ATP-binding site of IRAK4, it prevents the phosphorylation of its downstream substrates, including IRAK1. Therefore, a key method for verifying the cellular efficacy of this compound is to measure the reduction in IRAK1 phosphorylation in response to a TLR or IL-1R ligand. This document provides a detailed protocol for utilizing Western blot analysis to detect the levels of phosphorylated IRAK1 (p-IRAK1) in cells treated with this compound, offering a robust method to quantify the inhibitor's activity.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the TLR/IL-1R signaling pathway, highlighting the role of IRAK4 and the mechanism of action for this compound.
Experimental Protocol: Western Blot for p-IRAK1
This protocol is optimized for detecting changes in IRAK1 phosphorylation in cultured cells (e.g., THP-1 monocytes or RAW 264.7 macrophages) following stimulation and inhibitor treatment.
Materials and Reagents
-
Cell Line: THP-1, RAW 264.7, or other appropriate cell line expressing TLRs.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β).
-
Inhibitor: this compound (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford reagent.
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.
-
Transfer Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-IRAK1 (Thr209) polyclonal antibody (e.g., Thermo Fisher Scientific Cat# BS-3193R or Cell Signaling Technology #12756).
-
Rabbit anti-total IRAK1 antibody (e.g., Cell Signaling Technology #4504).
-
Mouse or Rabbit anti-GAPDH or β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL substrate.
-
Wash Buffer: TBST.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Pre-treat the cells by replacing the medium with fresh medium containing this compound at the desired concentrations or vehicle (DMSO). Incubate for 1-2 hours.
-
Add the stimulant (e.g., 100 ng/mL LPS) directly to the wells. Include untreated and stimulant-only controls.
-
Incubate for the optimal time to induce IRAK1 phosphorylation (typically 15-30 minutes, requires optimization).[1]
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[1]
-
Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein lysate) to a new, clean tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples with lysis buffer. Prepare samples with 2x Laemmli buffer and denature by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.[1]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as its casein content can cause high background with phospho-specific antibodies.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-IRAK1, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[1]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.[1]
-
Capture the chemiluminescent signal using a digital imager.
-
Stripping and Reprobing: To detect total IRAK1 and the loading control, the membrane can be stripped and re-probed. Alternatively, run parallel gels.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-IRAK1 and total IRAK1 signals to the loading control (e.g., GAPDH).
-
Calculate the ratio of normalized p-IRAK1 to normalized total IRAK1 to determine the specific change in phosphorylation.[1]
-
Western Blot Workflow
Data Presentation
The following table presents representative quantitative data from a Western blot experiment designed to measure the effect of an IRAK4 inhibitor on LPS-induced IRAK1 phosphorylation. Densitometry values are normalized to the loading control (GAPDH), and the ratio of p-IRAK1 to total IRAK1 is calculated to reflect the specific inhibitory effect.
| Treatment Condition | This compound Conc. | Normalized p-IRAK1 (Arbitrary Units) | Normalized Total IRAK1 (Arbitrary Units) | Ratio (p-IRAK1 / Total IRAK1) | % Inhibition of Phosphorylation |
| Untreated Control | - | 0.05 | 1.02 | 0.05 | - |
| LPS (100 ng/mL) | - | 0.98 | 1.05 | 0.93 | 0% |
| LPS + this compound | 10 nM | 0.65 | 1.03 | 0.63 | 32.3% |
| LPS + this compound | 100 nM | 0.21 | 1.06 | 0.20 | 78.5% |
| LPS + this compound | 1 µM | 0.08 | 1.04 | 0.08 | 91.4% |
Note: The data presented in this table is for illustrative purposes to demonstrate how to structure experimental results and is based on typical outcomes for IRAK4 inhibitors. Actual results may vary.
References
Flow Cytometry Analysis of Nacresertib-Treated PBMCs: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacresertib is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase that serves as a master regulator of innate immunity. IRAK4 is a key node in the signaling cascades initiated by Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R). Upon activation of these receptors, IRAK4 is recruited to the Myddosome signaling complex, leading to the activation of downstream pathways, including NF-κB, MAP kinases, and Interferon Regulatory Factor 5 (IRF5). This cascade culminates in the production of pro-inflammatory cytokines and chemokines. Dysregulation of the IRAK4 pathway is implicated in a variety of autoimmune and inflammatory diseases.
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations, such as Peripheral Blood Mononuclear Cells (PBMCs). It allows for the detailed immunophenotyping of various immune cell subsets and the quantification of intracellular signaling molecules and cytokines. This application note provides a comprehensive protocol for the analysis of PBMCs treated with this compound, enabling researchers to investigate its pharmacodynamic effects on immune cell populations and their functional responses.
Principle of the Assays
This document outlines two primary flow cytometry-based assays to characterize the effects of this compound on human PBMCs:
-
Immunophenotyping and Activation Marker Analysis: This assay is designed to identify and quantify major PBMC subsets (T cells, B cells, NK cells, and monocytes) and to assess the impact of this compound on their activation status following stimulation. Changes in the expression of cell surface markers like CD69, CD25, and CD86 will be evaluated.
-
Intracellular Cytokine and Signaling Pathway Analysis: This assay measures the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) within specific cell subsets and analyzes the phosphorylation status of downstream signaling proteins to confirm the mechanism of action of this compound.
This compound Mechanism of Action
This compound inhibits the kinase activity of IRAK4. This action primarily blocks the signaling cascade dependent on IRAK4's catalytic function. A key consequence is the inhibition of the TAK1-IKKβ axis, which is crucial for the activation of the transcription factor IRF5. Activated IRF5 drives the expression of numerous pro-inflammatory cytokines. While the scaffolding function of IRAK4 is necessary for initial NF-κB activation, its kinase activity has a more pronounced role in the IRF5-mediated inflammatory response. Therefore, this compound is expected to potently suppress the production of a wide range of inflammatory mediators.
Expected Quantitative Results
The following tables summarize the anticipated outcomes from the flow cytometry analysis of this compound-treated PBMCs. These are representative data, and actual results may vary based on experimental conditions and donor variability.
Table 1: Effect of this compound on Stimulated PBMC Subset Activation
| Cell Subset | Marker | Stimulant | Vehicle Control (% Positive) | This compound (1 µM) (% Positive) | Expected % Inhibition |
|---|---|---|---|---|---|
| Monocytes (CD14+) | CD86 | LPS | 75 ± 8 | 25 ± 5 | ~67% |
| CD4+ T Cells | CD69 | anti-CD3/CD28 | 60 ± 10 | 55 ± 9 | ~8% |
| CD8+ T Cells | CD69 | anti-CD3/CD28 | 50 ± 7 | 46 ± 6 | ~8% |
| B Cells (CD19+) | CD69 | R848 | 40 ± 6 | 10 ± 3 | ~75% |
Table 2: Effect of this compound on Intracellular Cytokine Production
| Cell Subset | Cytokine | Stimulant | Vehicle Control (% Positive) | This compound (1 µM) (% Positive) | Expected % Inhibition |
|---|---|---|---|---|---|
| Monocytes (CD14+) | TNF-α | LPS | 50 ± 9 | 5 ± 2 | ~90% |
| Monocytes (CD14+) | IL-6 | LPS | 45 ± 7 | 4 ± 2 | ~91% |
| Monocytes (CD14+) | IL-1β | LPS | 30 ± 5 | 3 ± 1 | ~90% |
| CD4+ T Cells | IL-17A | PMA/Ionomycin | 2 ± 0.5 | 0.5 ± 0.2 | ~75% |
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (or other IRAK4 inhibitor) and DMSO (vehicle control)
-
RPMI-1640 medium with L-glutamine, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
R848 (TLR7/8 agonist)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A and Monensin (Protein transport inhibitors)
-
Fc Block (e.g., Human TruStain FcX™)
-
Live/Dead fixable viability stain
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
96-well U-bottom plates
-
Flow cytometer (e.g., 5-laser spectral cytometer or conventional cytometer with appropriate filter configuration)
Protocol 1: Immunophenotyping and Activation Marker Analysis
This protocol details the analysis of changes in immune cell subset frequencies and their activation status following in vitro treatment with this compound.
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: a. Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. b. Seed 1 mL of cell suspension per well in a 24-well plate. c. Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control. Incubate for 1-2 hours at 37°C, 5% CO2. d. Add stimulant (e.g., LPS at 100 ng/mL for monocyte activation, R848 at 1 µg/mL for B cell and monocyte activation). Include an unstimulated control. e. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Cell Staining: a. Harvest cells and wash with Flow Cytometry Staining Buffer. b. Stain with a Live/Dead fixable viability dye according to the manufacturer's instructions. c. Block Fc receptors for 15 minutes at 4°C. d. Add the cocktail of fluorochrome-conjugated antibodies for cell surface markers (see Table 3) and incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with Flow Cytometry Staining Buffer. f. Resuspend cells in an appropriate volume of buffer for acquisition.
-
Flow Cytometry Acquisition and Analysis: a. Acquire samples on a calibrated flow cytometer. b. Gate on live, single cells. c. Identify major immune subsets (T cells, B cells, NK cells, monocytes) based on lineage markers. d. Quantify the percentage of cells expressing activation markers (e.g., CD69, CD86) within each gated population.
Protocol 2: Intracellular Cytokine Staining (ICS)
This protocol is designed to measure the production of intracellular cytokines within specific PBMC subsets.
Procedure:
-
PBMC Isolation and Treatment: a. Follow steps 1 and 2a-c from Protocol 1. b. Stimulate cells with an appropriate agonist (e.g., LPS at 100 ng/mL) for 1 hour. c. Add protein transport inhibitors (Brefeldin A and Monensin) and incubate for an additional 4-6 hours.
-
Cell Staining: a. Harvest cells and perform viability and surface marker staining as described in Protocol 1 (steps 3a-e). b. After surface staining, wash the cells. c. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. d. Add the cocktail of fluorochrome-conjugated antibodies for intracellular cytokines (see Table 3) and incubate for 30-45 minutes at 4°C in the dark. e. Wash the cells twice with permeabilization buffer. f. Resuspend cells in Flow Cytometry Staining Buffer for acquisition.
-
Flow Cytometry Acquisition and Analysis: a. Acquire samples on a calibrated flow cytometer. b. Gate on live, single cells and then on the immune cell subsets of interest. c. Determine the percentage of cytokine-positive cells within each population.
Suggested Multi-Color Antibody Panel
The following 14-color panel is designed for a spectral or advanced conventional flow cytometer to simultaneously perform immunophenotyping, activation analysis, and intracellular cytokine measurement.
Table 3: Proposed 14-Color Flow Cytometry Panel
| Marker | Fluorochrome | Purpose | Cell Type(s) |
|---|---|---|---|
| Viability Dye | e.g., Zombie Violet™ | Live/Dead Discrimination | All |
| CD45 | e.g., AF700 | Pan-Leukocyte Marker | All Leukocytes |
| CD3 | e.g., BUV395 | T Cell Lineage | T Cells |
| CD4 | e.g., BUV496 | Helper T Cell Lineage | T Helper Cells, Monocytes (low) |
| CD8 | e.g., APC-R700 | Cytotoxic T Cell Lineage | Cytotoxic T Cells |
| CD19 | e.g., BV786 | B Cell Lineage | B Cells |
| CD56 | e.g., PE-Cy7 | NK Cell Lineage | NK Cells, NKT Cells |
| CD14 | e.g., BV605 | Monocyte Lineage | Monocytes |
| HLA-DR | e.g., FITC | Antigen Presentation/Activation | APCs, Activated T/B Cells |
| CD69 | e.g., PE | Early Activation Marker | All Activated Lymphocytes |
| CD25 | e.g., BV711 | Late Activation Marker | Activated T Cells, Tregs |
| TNF-α | e.g., BB700 | Pro-inflammatory Cytokine | Monocytes, T Cells, NK Cells |
| IL-6 | e.g., BV421 | Pro-inflammatory Cytokine | Monocytes, Macrophages |
| IL-1β | e.g., PerCP-eFluor710 | Pro-inflammatory Cytokine | Monocytes |
Note: Antibody clones, fluorochromes, and concentrations should be carefully titrated and optimized for the specific instrument and experimental conditions.
Conclusion
The protocols and panels described in this application note provide a robust framework for characterizing the immunomodulatory effects of this compound on human PBMCs. By employing multi-color flow cytometry, researchers can obtain detailed insights into how IRAK4 inhibition affects the activation and function of distinct immune cell populations at a single-cell level. This information is crucial for the preclinical and clinical development of this compound and other IRAK4-targeted therapies for inflammatory and autoimmune diseases.
Troubleshooting & Optimization
Nacresertib Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the IRAK4 inhibitor, Nacresertib, in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in aqueous buffers?
Like many small molecule kinase inhibitors, this compound's chemical structure is likely optimized for binding to the ATP pocket of its target kinase, IRAK4. This often results in a molecule with hydrophobic characteristics, leading to low solubility in aqueous solutions. While specific data for this compound is not publicly available, its predicted XLogP3 value of 1.8 suggests a degree of lipophilicity.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for kinase inhibitors due to its strong solubilizing capacity for organic molecules.[2] It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation.
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What is happening?
This is a common phenomenon known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a potent organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to come out of solution.
Q4: How can I prevent my this compound from precipitating during experimental setup?
Several strategies can be employed to mitigate precipitation upon dilution. These include lowering the final concentration of this compound, reducing the final DMSO concentration in the assay (typically to <0.5%), adding a surfactant or co-solvent to the aqueous buffer, and sonicating the solution after dilution.[2]
Q5: How does the pH of the aqueous buffer affect this compound solubility?
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound in aqueous buffers.
Issue 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock
Cause: The kinetic solubility of this compound in the aqueous buffer has been exceeded.
Solutions:
| Solution | Description |
| Lower Final Concentration | The most direct approach is to reduce the final working concentration of this compound in your assay.[2] |
| Optimize DMSO Concentration | Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.5%) to minimize its impact on both solubility and potential cellular toxicity. |
| Serial Dilution | Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer to gradually decrease the solvent polarity. |
| Use of Surfactants | Add a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%) or Triton X-100, to your aqueous buffer to help maintain this compound in solution.[2] |
| Incorporate a Co-solvent | A small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG300) can improve solubility. For some challenging compounds, a formulation of 10% DMSO, 40% PEG300, and 5% Tween-80 in aqueous buffer has been effective. |
| Sonication | Briefly sonicating the solution after dilution can help to break up small precipitates and re-dissolve the compound.[2] |
Issue 2: Solution Becomes Cloudy Over Time During an Experiment
Cause: The compound is slowly precipitating out of solution. This can be influenced by temperature changes or interactions with other components in the assay medium.
Solutions:
| Solution | Description |
| Maintain Constant Temperature | Ensure a stable temperature is maintained throughout the experiment to prevent temperature-induced precipitation. |
| Re-evaluate Buffer Composition | Examine the components of your assay buffer for any potential interactions that might be promoting precipitation. |
| Prepare Fresh Solutions | For long experiments, consider preparing fresh dilutions of this compound from a frozen stock solution closer to the time of use. |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various aqueous buffers is not publicly available, the following table provides solubility information for other IRAK4 inhibitors in DMSO as a reference. This highlights the general preference for organic solvents for stock solutions.
| Compound | Solvent | Solubility |
| IRAK-4 protein kinase inhibitor 2 | DMSO | 56 mg/mL (198.4 mM)[3] |
| PROTAC IRAK4 degrader-1 | DMSO | 180 mg/mL (198.93 mM) |
| PROTAC IRAK4 degrader-3 | DMSO | 100 mg/mL (92.06 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in DMSO.
-
Final Dilution: Slowly add the intermediate DMSO solution to the pre-warmed (if applicable) aqueous assay buffer while vortexing or stirring to ensure rapid mixing. The final DMSO concentration should be kept below 0.5%.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Sonication (if necessary): If a small amount of precipitate is observed, sonicate the solution for 5-15 minutes.
Visualizations
This compound's Target: The IRAK4 Signaling Pathway
This compound is an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key component of the innate immune signaling pathway. Upon activation of Toll-like Receptors (TLRs) or the IL-1 Receptor (IL-1R), a protein complex called the Myddosome is formed, which includes the adaptor protein MyD88 and IRAK4. IRAK4 then phosphorylates and activates IRAK1 and IRAK2, leading to the activation of TRAF6 and subsequent downstream signaling cascades, primarily the NF-κB and MAPK pathways. These pathways ultimately result in the production of pro-inflammatory cytokines.[4][5]
Caption: The IRAK4 signaling pathway, inhibited by this compound.
Experimental Workflow for Troubleshooting Solubility
The following workflow provides a logical progression for addressing solubility challenges with this compound.
Caption: A logical workflow for troubleshooting this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Nacresertib Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Nacresertib concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[2][3] By inhibiting the kinase activity of IRAK4, this compound blocks downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and AP-1, ultimately reducing the production of pro-inflammatory cytokines.[4][5]
Q2: I'm observing a significant difference between the biochemical IC50 of this compound and its effective concentration in my cell-based viability assay. Why is this?
A2: This is a common observation when transitioning from a purified enzyme (biochemical) assay to a more complex cellular environment. Several factors can contribute to this discrepancy:
-
Cellular Uptake and Efflux: this compound must cross the cell membrane to reach its intracellular target, IRAK4. The compound's permeability and the presence of cellular efflux pumps can significantly impact its intracellular concentration.
-
Protein Binding: In the cell culture medium and within the cell, this compound can bind to various proteins, reducing the free concentration available to inhibit IRAK4.
-
Target Engagement in a Complex Environment: Within the cell, IRAK4 exists as part of a large signaling complex called the Myddosome. The accessibility of this compound to IRAK4 within this complex may be different than in a simplified biochemical assay.
-
Dual Function of IRAK4: IRAK4 has both a kinase function and a scaffolding function, facilitating the assembly of the Myddosome.[3][4] While this compound inhibits the kinase activity, the scaffolding function might still allow for partial downstream signaling, requiring higher concentrations for a complete biological effect.[4][6]
Q3: My cell viability results with this compound are highly variable between experiments. What are the common causes and how can I improve consistency?
A3: High variability in cell viability assays can be frustrating. Here are some common culprits and troubleshooting tips:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter media concentration and affect cell growth. It's recommended to either avoid using the outer wells for experimental samples or fill them with sterile PBS or media to create a humidity barrier.
-
Solvent Toxicity: this compound is likely dissolved in a solvent like DMSO. High concentrations of DMSO (>0.5%) can be toxic to cells. Ensure the final solvent concentration is consistent across all wells, including controls, and is below the toxic threshold for your cell line.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect your wells for any signs of precipitation, as this can interfere with optical readings and reduce the effective concentration of the compound.[7]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range to avoid phenotypic drift.[8]
Q4: I am not observing the expected decrease in cell viability with this compound. What should I check?
A4: If this compound is not inducing the expected cytotoxic or anti-proliferative effects, consider the following:
-
Cell Line Sensitivity: The dependence of your chosen cell line on the IRAK4 signaling pathway is crucial. Cells that do not rely on this pathway for survival or proliferation will be less sensitive to IRAK4 inhibition.
-
Stimulation Conditions: In many experimental setups, the IRAK4 pathway is activated by stimulating TLRs or IL-1Rs with ligands such as lipopolysaccharide (LPS) or IL-1β.[4] Ensure that your stimulation is robust enough to create a sufficient window to observe inhibition.
-
Compound Integrity: Confirm that your this compound stock solution has not degraded. Prepare fresh dilutions for each experiment.
-
Incubation Time: The effect of this compound on cell viability may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[9]
Quantitative Data Summary
The effective concentration of this compound will be cell-line and assay-dependent. The following table provides a general starting point for concentration ranges based on data for other IRAK4 inhibitors.
| Parameter | Concentration Range | Notes |
| Biochemical IC50 | Low Nanomolar (nM) | This represents the concentration needed to inhibit the purified IRAK4 enzyme by 50%. For example, the biochemical IC50 for a similar IRAK4 inhibitor, Irak4-IN-20, is approximately 3.55 nM.[4] |
| Cellular EC50 | High Nanomolar (nM) to Low Micromolar (µM) | This is the effective concentration to achieve a 50% biological response in a cellular context. It is generally higher than the biochemical IC50. |
| Initial Screening Range | 10 nM - 30 µM | A broad range is recommended for initial dose-response experiments to capture the full curve.[4] |
| Follow-up Studies | 0 - 10 µM | Based on initial findings, a more focused concentration range can be used for subsequent experiments.[10] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[2]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include appropriate controls: untreated cells, vehicle (solvent) control, and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]
Visualizations
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. tgtherapeutics.com [tgtherapeutics.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of IRAK1/4 sensitizes T cell acute lymphoblastic leukemia to chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nacresertib: A Technical Support Guide for Consistent Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results when working with Nacresertib, a potent IRAK4 inhibitor. By understanding the underlying principles of this compound's mechanism of action and common experimental variables, researchers can achieve more reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly higher EC50 value in our cell-based assay compared to the reported biochemical IC50 for this compound. Why is there a discrepancy?
This is a common observation when transitioning from a biochemical to a cellular context. Several factors can contribute to this difference:
-
Cellular Permeability: this compound must cross the cell membrane to reach its intracellular target, IRAK4. Poor cell permeability can lead to a lower effective intracellular concentration compared to the concentration added to the media.
-
ATP Competition: In a biochemical assay, the concentration of ATP can be controlled and is often kept at or below the Km value. In a cellular environment, intracellular ATP concentrations are much higher, leading to increased competition for the ATP-binding site on IRAK4, which can increase the apparent EC50 of this compound.
-
Off-Target Effects & Cellular Complexity: Cellular systems involve complex signaling networks. The observed phenotypic endpoint may be influenced by pathways not present in a simplified biochemical assay.
-
Compound Stability and Metabolism: this compound may be subject to metabolic degradation or efflux from the cell, reducing its effective concentration over the course of the experiment.
Q2: Our cytokine measurements (e.g., TNF-α, IL-6) show high background levels in unstimulated control wells, making it difficult to assess this compound's inhibitory effect. What are the potential causes and solutions?
High background in cytokine assays can mask the true effect of your inhibitor. Consider the following:
-
Cell Health and Activation: Primary cells, like PBMCs, or sensitive cell lines, such as THP-1 monocytes, can become activated during isolation, thawing, or plating. This pre-activation can lead to baseline cytokine secretion.
-
Solution: Handle cells gently, ensure optimal recovery after thawing, and allow cells to rest in culture for a sufficient period before stimulation and treatment.
-
-
Reagent Contamination: Endotoxins (like LPS) in media, serum, or other reagents can activate TLR pathways and induce cytokine production.
-
Solution: Use endotoxin-free reagents and screen all components of your cell culture system.
-
-
Assay Variability: Inconsistent pipetting, especially of stimulants or the inhibitor, can lead to well-to-well variability.
Q3: We are seeing inconsistent results between experimental replicates performed on different days. What could be causing this variability?
Day-to-day variability is a common challenge in cell-based assays. Key factors to investigate include:
-
Cell Passage Number and Health: As cell lines are passaged, their characteristics can change, including expression levels of target proteins and signaling components.
-
Solution: Use cells within a defined, narrow passage number range for all experiments. Regularly monitor cell health and viability.
-
-
Reagent Preparation: The potency of stimulants like LPS can vary between lots. Similarly, improper storage or repeated freeze-thaw cycles of this compound can affect its activity.
-
Solution: Qualify new lots of stimulants and aliquot both the stimulant and this compound to minimize freeze-thaw cycles.
-
-
Environmental Factors: Variations in incubator conditions (CO2, temperature, humidity) can impact cell health and responsiveness.
-
Solution: Regularly calibrate and monitor incubators. Ensure consistent cell seeding densities and incubation times.
-
Troubleshooting Inconsistent this compound Activity
When faced with inconsistent results, a systematic approach to troubleshooting is essential. The following logical workflow can help pinpoint the source of the issue.
Caption: A step-by-step workflow for troubleshooting inconsistent this compound results.
This compound's Mechanism of Action: The IRAK4 Signaling Pathway
This compound functions as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase in the innate immune system.[3][4] IRAK4 acts as a master regulator downstream of Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R).[3][5] Upon ligand binding to these receptors, a signaling complex called the Myddosome is formed, which recruits and activates IRAK4.[6] Activated IRAK4 then phosphorylates downstream targets, initiating a cascade that leads to the activation of key transcription factors like NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines.[3] By inhibiting the kinase activity of IRAK4, this compound blocks this entire downstream signaling cascade.
Caption: The IRAK4 signaling pathway inhibited by this compound.
Key Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol outlines a general method for determining the IC50 of this compound against purified IRAK4 enzyme. Assays like the Transcreener® ADP² Kinase Assay are commonly used.[7]
Objective: To measure the direct inhibitory activity of this compound on IRAK4's enzymatic function.
Materials:
-
Purified recombinant IRAK4 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
This compound serial dilutions
-
Assay buffer (containing MgCl2)
-
ADP detection reagents (e.g., Transcreener® ADP² Assay Kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
Add this compound dilutions or vehicle control (DMSO) to the assay plate.
-
Add the IRAK4 enzyme and substrate (MBP) solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the ADP detection reagents according to the manufacturer's protocol.
-
Read the signal (e.g., fluorescence polarization) on a compatible plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value using a sigmoidal dose-response curve.
Protocol 2: Cell-Based Cytokine Release Assay
This protocol describes a method to assess the cellular potency of this compound by measuring its effect on TLR-agonist-induced cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs).[8]
Objective: To determine the EC50 of this compound in a primary human cell system.
Materials:
-
Isolated human PBMCs
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
TLR agonist (e.g., Lipopolysaccharide, LPS)
-
This compound serial dilutions
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
ELISA or CBA kit for detecting the cytokine of interest (e.g., TNF-α)
-
96-well cell culture plates
Procedure:
-
Seed PBMCs in a 96-well plate at a predetermined density (e.g., 2 x 10^5 cells/well) and allow them to rest for at least 2 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells by adding the this compound dilutions or vehicle control to the wells. Incubate for 1-2 hours.
-
Stimulate the cells by adding a pre-determined concentration of LPS to each well (except for unstimulated controls).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.
-
In the cell plate, measure cell viability using a reagent like CellTiter-Glo® to assess any cytotoxic effects of the compound.
-
Normalize the cytokine data to the vehicle control and plot the percentage of inhibition against the this compound concentration to calculate the EC50.
Data Summary Tables
Table 1: Troubleshooting Checklist for Inconsistent Cellular Potency (EC50)
| Parameter | Potential Issue | Recommended Action |
| Compound | Degradation, precipitation | Prepare fresh dilutions for each experiment; confirm solubility in media. |
| Cells | High passage number, poor viability | Use cells within a validated passage range; perform viability checks. |
| Stimulant | Lot-to-lot variability, degradation | Titrate each new lot of stimulant; prepare fresh aliquots. |
| Protocol | Inconsistent timing, pipetting errors | Standardize all incubation times; use calibrated pipettes. |
| Readout | High background, assay drift | Use endotoxin-free reagents; include appropriate plate controls. |
Table 2: Comparison of Assay Formats for this compound Evaluation
| Assay Type | Measures | Typical Readout | Advantages | Considerations |
| Biochemical Kinase Assay | Direct enzyme inhibition (IC50) | Luminescence, Fluorescence | High throughput, mechanistic | Lacks biological context (e.g., cell permeability, ATP competition) |
| Cell-Based Cytokine Assay | Inhibition of a functional endpoint (EC50) | ELISA, CBA | Physiologically relevant, measures downstream effects | Higher variability, influenced by cell health and off-target effects |
| Target Engagement Assay (e.g., NanoBRET™) | Compound binding to IRAK4 in live cells | BRET signal | Confirms intracellular target binding | Does not directly measure functional downstream effects |
References
- 1. news-medical.net [news-medical.net]
- 2. bioivt.com [bioivt.com]
- 3. researchgate.net [researchgate.net]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. benchchem.com [benchchem.com]
Adjusting Nacresertib incubation time for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Nacresertib, a potent IRAK4 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered when using this compound in cellular assays, with a focus on optimizing incubation time for desired experimental outcomes.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical upstream serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[2][3] By inhibiting the catalytic activity of IRAK4, this compound blocks the downstream activation of NF-κB and MAPK signaling pathways, which in turn reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5]
Q2: What is a recommended starting concentration and incubation time for this compound in a cellular assay?
A2: For initial experiments, a common starting point for kinase inhibitors is a 24-hour incubation period.[6] The effective concentration of this compound will be cell-line dependent. It is advisable to perform a dose-response curve, testing a wide range of concentrations (e.g., from 1 nM to 10 µM), to determine the optimal concentration for your specific experimental system.[4] For short-term signaling studies, such as assessing the inhibition of downstream protein phosphorylation, a pre-incubation time of 1 to 3 hours before stimulation is often sufficient.[7] For longer-term functional assays, such as measuring cytokine production or cell viability, incubation times of 24 to 72 hours are typically required.
Q3: I am not observing the expected inhibitory effect of this compound. What are the potential causes and troubleshooting steps?
A3: Several factors can contribute to a lack of efficacy. Here is a step-by-step troubleshooting guide:
-
Confirm Compound Integrity: Ensure your this compound stock solution has not degraded. It is recommended to use a fresh aliquot or prepare a new stock solution in a suitable solvent like DMSO.[4][7]
-
Optimize this compound Concentration: The required concentration can vary significantly between cell types. Perform a dose-response experiment to determine the half-maximal effective concentration (EC50) in your specific cell line.[4]
-
Verify Cell Health and Density: Ensure your cells are healthy and plated at a consistent density. High cell densities can lead to faster compound depletion from the media.[6] Perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity at higher concentrations.[4]
-
Check Stimulation Conditions: If your assay involves stimulating a TLR or IL-1R pathway (e.g., with LPS or IL-1β), ensure that the stimulus is potent and used at an optimal concentration to create a sufficient window to observe inhibition.[4]
-
Adjust Incubation Time: The kinetics of IRAK4 signaling and the downstream effects can vary. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration for your endpoint.[8]
-
Consider Scaffolding vs. Kinase Function: IRAK4 has both a kinase and a scaffolding function in the formation of the Myddosome complex. While this compound inhibits kinase activity, residual signaling can sometimes occur due to the scaffolding function.[4]
Q4: My results show high variability between experiments. How can I improve reproducibility?
A4: High variability can obscure the true effect of this compound. Consider the following to improve consistency:
-
Consistent Cell Culture Conditions: Use cells within a similar passage number range and ensure they are in a logarithmic growth phase. Maintain consistent cell seeding densities for all experiments.[6]
-
Control for Solvent Effects: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells (including controls) and is at a non-toxic level (typically ≤ 0.5%).[4]
-
Precise Timing: Use a precise timer for all incubation steps, especially for short-term signaling experiments.
-
Assay Controls: Always include appropriate positive and negative controls in your experimental design.
Data Presentation
The optimal incubation time for this compound is dependent on the cell type and the specific biological question being addressed. The following table provides representative data for a generic IRAK4 inhibitor to illustrate how incubation time can influence the half-maximal inhibitory concentration (IC50). Researchers should generate similar data for this compound in their specific experimental system.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) |
| THP-1 (human monocytic) | LPS-induced TNF-α secretion | 6 | 50 |
| THP-1 (human monocytic) | LPS-induced TNF-α secretion | 24 | 25 |
| Primary Human Macrophages | IL-1β-induced IL-6 secretion | 24 | 15 |
| HFLS (human fibroblast-like synoviocytes) | Cell Viability (MTT) | 48 | 500 |
| HFLS (human fibroblast-like synoviocytes) | Cell Viability (MTT) | 72 | 350 |
Experimental Protocols
1. Western Blot for Phospho-IRAK1 Inhibition
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of IRAK1, a direct downstream target of IRAK4.
-
Cell Seeding: Plate cells (e.g., THP-1) at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
This compound Pre-incubation: Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1-3 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-IRAK1 and total IRAK1, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
2. ELISA for Cytokine Secretion
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well for THP-1 cells) and allow them to adhere.
-
This compound Treatment: Treat the cells with a serial dilution of this compound for the desired incubation time (e.g., 24 hours).
-
Stimulation: Add a stimulating agent (e.g., LPS or IL-1β) to the wells for the final 6-18 hours of incubation.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform an ELISA for the cytokine of interest (e.g., TNF-α or IL-6) according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on a standard curve.
Visualizations
Caption: this compound inhibits IRAK4 kinase activity in the TLR/IL-1R signaling pathway.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting High Background in Nacresertib Western Blotting
Introduction: Nacresertib is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical enzyme in innate immune signaling pathways.[1][2] IRAK4 is a key mediator in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3] Researchers using this compound often verify its efficacy by observing changes in the phosphorylation status or total protein levels of IRAK4 or its downstream targets, like IRAK1, via Western blot.[4][5] A common technical challenge encountered is high background, which can obscure results and complicate data interpretation.[6][7] This guide provides detailed troubleshooting strategies and answers to frequently asked questions to help you achieve a clean and specific Western blot.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a Western blot targeting the IRAK4 pathway?
High background on a Western blot can manifest as a general haze, dark spots, or non-specific bands, making it difficult to detect the protein of interest.[8] The primary causes include:
-
Insufficient Blocking: The blocking step is crucial for preventing the non-specific binding of antibodies to the membrane. If this step is incomplete, antibodies will adhere to unoccupied spaces, leading to a high background signal.[9][10]
-
Incorrect Antibody Concentration: Using an excessive concentration of either the primary or secondary antibody is a frequent error.[6] This leads to non-specific binding to the membrane and other proteins.[11]
-
Inadequate Washing: Washing steps are essential for removing unbound antibodies.[9] Insufficient wash duration, volume, or agitation will leave excess antibodies on the membrane, contributing to background noise.[6][12]
-
Membrane Handling: Allowing the membrane (either PVDF or nitrocellulose) to dry out at any point during the process can cause irreversible, non-specific antibody binding.[7][11]
-
Contaminated Buffers: Bacterial growth or particulates in buffers can settle on the membrane, creating a speckled or blotchy background.[8]
-
Overexposure: Excessively long exposure times during imaging, especially with sensitive chemiluminescent substrates, can amplify the background signal along with the specific signal.[6][13]
Q2: My primary antibody against IRAK4 (or a related protein) is causing high background. How can I optimize its concentration?
The manufacturer's recommended dilution is only a starting point.[14] Optimizing the primary antibody concentration is critical for a clean blot.
-
Perform Antibody Titration: The best way to find the optimal concentration is to perform a titration experiment. This involves testing a range of dilutions to find the one that provides the best signal-to-noise ratio.[14][15] A dot blot can be a quick and cost-effective way to optimize antibody concentrations without running multiple full Western blots.[15]
-
Lengthen Incubation Time: If you reduce the antibody concentration, you may need to compensate by increasing the incubation time (e.g., overnight at 4°C) to allow for sufficient binding to your target protein.[6]
-
Check Antibody Specificity: Ensure the antibody has been validated for the species you are working with. If multiple non-specific bands appear, you may need to try a different, more specific antibody.[16]
Q3: What is the best blocking strategy to minimize background, especially when detecting phosphorylated proteins?
An effective blocking step is your first line of defense against high background.[13]
-
Choose the Right Blocking Agent: The most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA). For detecting phosphorylated proteins like p-IRAK1, it is highly recommended to use BSA instead of milk.[7][17] Milk contains phosphoproteins (like casein) that can cross-react with phospho-specific antibodies, leading to high background.[7]
-
Optimize Concentration and Time: A standard blocking solution is 5% (w/v) BSA or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). If the background is high, you can try increasing the blocking time from 1 hour to 2 hours at room temperature, or even overnight at 4°C.[6]
-
Add Detergent: Including a mild detergent like Tween-20 (typically at 0.05-0.1%) in your blocking and wash buffers helps to reduce non-specific interactions.[6]
Q4: How can I determine if my secondary antibody is the source of the high background?
The secondary antibody can also be a significant source of non-specific signal.[11]
-
Run a Secondary-Only Control: To test this, run a blot lane as usual but omit the primary antibody incubation step.[11] After blocking, proceed directly to the secondary antibody incubation. If you still see bands or high background, the secondary antibody is binding non-specifically.
-
Use Pre-adsorbed Secondaries: Consider using a pre-adsorbed secondary antibody. These antibodies have been passed through a column containing serum proteins from potentially cross-reactive species, reducing their tendency to bind non-specifically.[11]
-
Titrate the Secondary Antibody: Just like the primary, the secondary antibody concentration should be optimized. Typical dilutions range from 1:5,000 to 1:20,000, but this can vary.[13]
Visualizing the this compound Mechanism and Troubleshooting Logic
To provide better context, the following diagrams illustrate the IRAK4 signaling pathway targeted by this compound and a logical workflow for troubleshooting high background issues.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting high background in Western blots.
Experimental Protocols & Data
Optimized Western Blot Protocol for IRAK4 Detection
This protocol is a starting point and should be optimized for your specific cell line, antibodies, and equipment.
-
Sample Preparation:
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Incubate on ice for 30 minutes, vortexing intermittently.[17]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[18]
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.[18]
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of total protein per lane on an SDS-PAGE gel.[8][17]
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a low-fluorescence PVDF membrane. PVDF is often preferred for its durability and higher binding capacity, though nitrocellulose can sometimes yield lower background.[9]
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[17]
-
Incubate the membrane with the primary antibody (e.g., anti-IRAK4) diluted in 5% BSA/TBST. For initial optimization, it's best to incubate overnight at 4°C.[17]
-
Wash the membrane three times for 10 minutes each with TBST.[18]
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[18]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.[17]
-
Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.[18]
-
Capture the signal using a digital imaging system. Start with a short exposure time and increase as needed to avoid saturation.[13]
-
Data Presentation: Recommended Reagent Optimization Ranges
| Reagent / Step | Recommended Starting Point | Optimization Range / Key Considerations | Potential Issue if Not Optimized |
| Protein Load | 30 µg / lane | 10-50 µg | Too much: Streaky bands, high background. Too little: Weak or no signal.[14][19] |
| Blocking Buffer | 5% BSA in TBST | Try 5% non-fat milk (unless detecting phospho-proteins). Increase time to 2 hrs or O/N at 4°C.[6][7] | High uniform background. |
| Primary Antibody | Mfr. recommended dilution (e.g., 1:1000) | Titrate from 1:250 to 1:4000.[14] Incubate O/N at 4°C for weaker antibodies. | High background or non-specific bands (too concentrated). Weak signal (too dilute). |
| Secondary Antibody | 1:10,000 | Titrate from 1:5,000 to 1:20,000.[13] | High background (too concentrated). Weak signal (too dilute). |
| Washing Steps | 3 x 10 min in TBST | Increase to 4-5 washes of 5-10 min each. Ensure sufficient volume to cover the membrane.[6] | High uniform background. |
| ECL Exposure | 30 seconds | Varies by substrate sensitivity. Start low and incrementally increase. | High background and saturated signal (too long). Weak signal (too short).[6] |
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arp1.com [arp1.com]
- 7. sinobiological.com [sinobiological.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. 10 Tips to Improve Your Western Blot Results (From a Core Facility Manager) [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
MY-004567 Dose-Response Curve Troubleshooting: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MY-004567, a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] This guide addresses common issues encountered during the generation of dose-response curves in various experimental settings.
Understanding MY-004567 and its Target: IRAK4
MY-004567 is an orally active IRAK4 inhibitor developed by Shanghai Meiyue Biotechnology Development Co., Ltd. and Wuhan Createrna Science and Technology.[1] It is currently in Phase II clinical trials for a range of autoimmune and inflammatory diseases, including atopic dermatitis, psoriasis, and rheumatoid arthritis.[1]
IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response. It functions as a key component of the Myddosome complex, which is essential for signal transduction downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[3][4] Inhibition of IRAK4 is a promising therapeutic strategy for a variety of inflammatory conditions.[4]
IRAK4 Signaling Pathway
The diagram below illustrates the pivotal role of IRAK4 in the TLR/IL-1R signaling cascade, leading to the activation of downstream inflammatory pathways.
Figure 1: Simplified IRAK4 Signaling Pathway and the inhibitory action of MY-004567.
General Experimental Workflow for Dose-Response Curve Generation
A typical workflow for generating a dose-response curve for MY-004567 in a cell-based assay is outlined below. This workflow can be adapted for various assay formats, such as cytokine release assays or cell viability assays.
References
- 1. MY 004567 - AdisInsight [adisinsight.springer.com]
- 2. MY004567 tablets was approved by the FDA US. for clinical trials implied-News-Wuhan Createrna Science and Technology Co.,Ltd. [createrna.com]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
Validation & Comparative
Validating Nacresertib's Grip: A Comparative Guide to Cellular Target Engagement
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides an objective comparison of methods to validate the cellular target engagement of Nacresertib, a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, with other alternatives, supported by experimental data and detailed protocols.
This compound is a small molecule inhibitor of IRAK4, a serine/threonine kinase that plays a crucial role in the innate immune response.[1] IRAK4 is a key component of the signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.[3] this compound, currently in Phase 2 clinical trials, is being investigated for the treatment of conditions such as rheumatoid arthritis, atopic dermatitis, and psoriasis.[1] Validating that this compound effectively engages IRAK4 within a cellular context is paramount for understanding its mechanism of action and predicting its therapeutic efficacy.
The IRAK4 Signaling Pathway and this compound's Mechanism of Action
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This initiates the formation of a signaling complex called the Myddosome, where IRAK4 is brought into close proximity, leading to its autophosphorylation and activation.[4] Activated IRAK4 then phosphorylates IRAK1, triggering a downstream cascade that culminates in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[4][5] this compound, as an IRAK4 inhibitor, is designed to bind to the ATP-binding pocket of IRAK4, preventing its phosphorylation and subsequent activation of downstream signaling.
Figure 1: this compound inhibits the IRAK4 signaling pathway.
Methods for Validating IRAK4 Target Engagement
Several robust methods can be employed to validate the cellular target engagement of IRAK4 inhibitors like this compound. This guide focuses on three widely used techniques: Western Blotting for downstream signaling, Cellular Thermal Shift Assay (CETSA), and NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assay.
Western Blotting: Assessing Downstream Signaling Inhibition
A common and accessible method to indirectly assess target engagement is to measure the phosphorylation of IRAK4's direct downstream substrate, IRAK1. Inhibition of IRAK4 kinase activity by this compound should lead to a dose-dependent decrease in phosphorylated IRAK1 (p-IRAK1).
Experimental Workflow:
Figure 2: Western Blot workflow for p-IRAK1 detection.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells expressing IRAK4 (e.g., human peripheral blood mononuclear cells - PBMCs, or relevant cell lines) and allow them to adhere. Pre-treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours. Stimulate the cells with a TLR agonist (e.g., LPS or R848) to induce IRAK4 signaling.[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against p-IRAK1 (e.g., Thr209) and total IRAK1, followed by an appropriate HRP-conjugated secondary antibody.[6][7]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The ratio of p-IRAK1 to total IRAK1 is used to determine the extent of inhibition.
Cellular Thermal Shift Assay (CETSA): Directly Measuring Target Binding
CETSA is a powerful technique that directly assesses the binding of a drug to its target protein in a cellular environment.[8] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
Figure 3: CETSA experimental workflow.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[8]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured and aggregated proteins.[9]
-
Analysis: Analyze the amount of soluble IRAK4 remaining in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble IRAK4 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the EC50 of target engagement.[9]
NanoBRET™ Target Engagement Assay: Real-time Cellular Potency
The NanoBRET™ assay is a proximity-based method that allows for the real-time measurement of compound binding to a specific protein target in living cells.[10] It utilizes a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target.
Experimental Workflow:
Figure 4: NanoBRET™ Target Engagement Assay workflow.
Experimental Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing an IRAK4-NanoLuc® fusion protein.[11]
-
Assay Preparation: Seed the transfected cells in an assay plate and treat them with a specific NanoBRET™ tracer for IRAK4.
-
Compound Treatment: Add varying concentrations of this compound to the cells.
-
Signal Detection: Add the NanoBRET® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. The binding of this compound to IRAK4-NanoLuc® will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which represents the cellular potency of the compound for IRAK4 engagement.[11]
Comparative Analysis of IRAK4 Inhibitors
While specific quantitative data for this compound's target engagement is not yet publicly available, a comparison can be made with other well-characterized IRAK4 inhibitors that have been evaluated using similar assays.
| Inhibitor | Target(s) | Biochemical IC50 (IRAK4) | Cellular Potency (Cytokine Inhibition IC50) | Reference |
| This compound | IRAK4 | Data Not Publicly Available | Data Not Publicly Available | [1] |
| Zabedosertib (BAY 1834845) | IRAK4 | 11 nM | R848-induced IL-6: 18 nM (human whole blood) | [12][13] |
| PF-06650833 (Zimlovisertib) | IRAK4 | 2.7 nM | LPS-induced TNF-α: 19 nM (human whole blood) | [14][15] |
| Edecesertib (GS-5718) | IRAK4 | Potent and Selective | Demonstrated efficacy in a mouse lupus model | [16] |
Note: IC50 values can vary depending on the specific assay conditions and cell types used. The data presented here is for comparative purposes.
Conclusion
Validating the cellular target engagement of this compound is a crucial step in its development as a therapeutic agent. The methods described in this guide—Western blotting for downstream signaling, Cellular Thermal Shift Assay (CETSA), and the NanoBRET™ Target Engagement Assay—provide a comprehensive toolkit for researchers to confirm and quantify the interaction of this compound with IRAK4 in a physiologically relevant context. While direct comparative data for this compound is still emerging, the established potency of other clinical-stage IRAK4 inhibitors like Zabedosertib and PF-06650833 sets a benchmark for its expected performance. The application of these detailed experimental protocols will be instrumental in advancing our understanding of this compound's mechanism of action and its potential as a treatment for inflammatory and autoimmune diseases.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. IRAK4-NanoLuc® Fusion Vector [worldwide.promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of Edecesertib (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Nacresertib and Comparators in Disease Models: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo performance of Nacresertib, an IRAK4 inhibitor, with alternative therapeutic agents in relevant disease models. Due to the limited publicly available in vivo data for this compound, this guide focuses on a closely related and well-documented IRAK4 inhibitor, Emavusertib (B3028269), to provide a representative analysis of this drug class. The data presented here is intended to inform researchers, scientists, and drug development professionals on the preclinical efficacy and methodologies for evaluating IRAK4 inhibitors.
IRAK4 Signaling Pathway in Cancer
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of genes involved in inflammation, cell survival, and proliferation. In certain cancers, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), mutations in MYD88 (e.g., L265P) lead to constitutive activation of the IRAK4 pathway, promoting malignant cell growth and survival.
Figure 1: Simplified IRAK4 signaling pathway in cancer.
Comparative In Vivo Efficacy in DLBCL Xenograft Models
The following tables summarize the in vivo efficacy of the IRAK4 inhibitor Emavusertib and the Bruton's Tyrosine Kinase (BTK) inhibitor Ibrutinib in xenograft models of ABC-DLBCL, a cancer type often characterized by mutations that activate the IRAK4 pathway.
Table 1: Single-Agent In Vivo Efficacy of Emavusertib in ABC-DLBCL Xenograft Models
| Drug | Cell Line | Mouse Model | Dosing Schedule | Outcome |
| Emavusertib | OCI-Ly3 (MYD88 L265P) | Not Specified | 100 mg/kg, PO, QD | >90% Tumor Growth Inhibition (TGI)[1] |
| Emavusertib | OCI-Ly3 (MYD88 L265P) | Not Specified | 200 mg/kg, PO, QD | Partial Tumor Regression[1] |
| Emavusertib | OCI-Ly10 (MYD88 L265P) | SCID Beige | 50 mg/kg, PO, QD | 63% Tumor Growth Inhibition (TGI)[2] |
Table 2: Single-Agent In Vivo Efficacy of Ibrutinib in ABC-DLBCL Xenograft Models
| Drug | Cell Line | Mouse Model | Dosing Schedule | Outcome |
| Ibrutinib | OCI-Ly10 (MYD88 L265P) | Not Specified | 12 mg/kg, PO, QD | 79% Tumor Growth Inhibition (TGI) |
| Ibrutinib | TMD8 (MYD88 L265P) | CB17 SCID | 12 mg/kg | Partial Tumor Growth Suppression |
Table 3: Combination Therapy In Vivo Efficacy in an ABC-DLBCL Xenograft Model
| Drug Combination | Cell Line | Mouse Model | Dosing Schedule | Outcome |
| Emavusertib + Venetoclax | OCI-Ly10 (MYD88 L265P) | SCID Beige | Emavusertib: 50 mg/kg, PO, QDVenetoclax: 75 mg/kg, PO, QD | Tumor Regression[2] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
General In Vivo Xenograft Study Workflow
A standardized workflow is typically employed to evaluate the preclinical efficacy of targeted inhibitors in vivo. This involves establishing tumors in immunocompromised mice, followed by drug administration and monitoring of tumor growth.
Figure 2: General workflow for in vivo xenograft studies.
Protocol for a B-Cell Lymphoma Subcutaneous Xenograft Model (Adapted from OCI-Ly3 and OCI-Ly10 studies)
-
Cell Culture:
-
ABC-DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10) are cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin.
-
-
Animal Models:
-
6-8 week old female immunodeficient mice (e.g., SCID Beige or NOD scid gamma mice) are used.
-
-
Tumor Implantation:
-
A suspension of 5 x 106 cells in a 100 µL solution of PBS and Matrigel® is injected subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Tumor growth is monitored regularly using calipers.
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), the mice are randomized into different treatment and control groups.
-
-
Drug Administration:
-
Vehicle Control Group: Administered the vehicle solution (e.g., 0.5% methylcellulose) orally (PO), once daily (QD).
-
Emavusertib Group: Emavusertib is prepared in the vehicle solution at the desired concentration (e.g., 50 mg/kg, 100 mg/kg, or 200 mg/kg) and administered PO, QD.
-
Ibrutinib Group: Ibrutinib is prepared in its appropriate vehicle and administered at the specified dose (e.g., 12 mg/kg), PO, QD.
-
Combination Group: The respective drugs are administered at their specified doses and schedules.
-
-
Endpoint Analysis:
-
Treatment is continued for a defined period (e.g., 21 days).
-
Tumor volume and mouse body weight are measured every 2-3 days.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Mice are euthanized if the tumor volume exceeds a certain limit (e.g., 2000 mm³) or if there is significant body weight loss (e.g., >20%).
-
Comparative Logic: this compound/Emavusertib vs. Alternatives
The therapeutic strategy for cancers with IRAK4 pathway activation, such as MYD88-mutated DLBCL, involves targeting key nodes in the pro-survival signaling cascades. This compound and Emavusertib directly inhibit IRAK4, while alternatives like Ibrutinib target the parallel B-cell receptor (BCR) signaling pathway by inhibiting BTK. The combination of these agents represents a rational approach to simultaneously block two major survival pathways in these cancer cells.
Figure 3: Logical comparison of therapeutic strategies.
References
Nacresertib vs. Tofacitinib: A Comparative Guide in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct therapeutic agents, nacresertib and tofacitinib (B832), in the context of preclinical rheumatoid arthritis (RA) models. It is important to note that while both compounds have been evaluated in models of RA, direct head-to-head preclinical studies comparing this compound and tofacitinib are not publicly available. This comparison, therefore, focuses on their distinct mechanisms of action and individual efficacy as reported in separate studies.
Tofacitinib is an established Janus kinase (JAK) inhibitor approved for the treatment of RA. This compound is an investigational inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) currently in clinical development for RA and other inflammatory conditions[1]. This guide will delve into their respective signaling pathways, present available preclinical data from collagen-induced arthritis (CIA) models, and provide detailed experimental methodologies.
Mechanisms of Action: Targeting Different Nodes in the Inflammatory Cascade
The anti-inflammatory effects of tofacitinib and this compound stem from their inhibition of distinct intracellular signaling pathways crucial to the pathogenesis of rheumatoid arthritis.
Tofacitinib: Inhibition of the JAK-STAT Signaling Pathway
Tofacitinib functions by inhibiting Janus kinases (JAKs), a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling. In rheumatoid arthritis, pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferons bind to their receptors on immune cells, leading to the activation of associated JAKs. Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs). These phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA to regulate the transcription of genes involved in inflammation, immune cell proliferation, and survival. By blocking JAKs, tofacitinib effectively dampens the signaling of a broad range of cytokines implicated in RA.
This compound: Inhibition of the IRAK4 Signaling Pathway
This compound is an inhibitor of IRAK4, a serine/threonine kinase that is a critical component of the signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family[1][2]. TLRs and IL-1R play a key role in the innate immune response and are implicated in the inflammatory processes of RA. Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates other IRAK family members, leading to the activation of downstream signaling cascades that culminate in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines that contribute to the pathology of RA. By inhibiting IRAK4, this compound blocks this critical signaling hub, thereby preventing the production of key inflammatory mediators[3][4].
Preclinical Efficacy in Rheumatoid Arthritis Models
The collagen-induced arthritis (CIA) model in rodents is a widely used and well-characterized model for studying the pathogenesis of RA and for evaluating novel therapeutic agents. The following tables summarize the available preclinical data for tofacitinib and IRAK4 inhibitors in CIA models.
Tofacitinib in Collagen-Induced Arthritis (CIA) Models
| Study Parameter | Details | Reference |
| Animal Model | Male DBA/1J mice | [5] |
| Treatment | Tofacitinib | [5] |
| Dose & Administration | 30 mg/kg/day, subcutaneous | [5] |
| Treatment Schedule | From day 19 to day 45 post-arthritis induction | [5] |
| Efficacy Readouts | - Reduced Clinical Arthritis Score: Significantly decreased compared to vehicle-treated group. | [5] |
| - Reduced Hind Paw Edema: Significantly decreased compared to vehicle-treated group. | [5] | |
| - Decreased Serum TNF-α: Observed in treated mice. | [5] | |
| - Increased Muscle Weight and Cross-Sectional Area: Attenuated muscle loss associated with arthritis. | [5] |
| Study Parameter | Details | Reference |
| Animal Model | Male DBA/1 mice | [6] |
| Treatment | Tofacitinib | [6] |
| Dose & Administration | 15 mg/kg/day and 30 mg/kg/day, oral gavage | [6] |
| Treatment Schedule | Prophylactic or therapeutic administration | [6] |
| Efficacy Readouts | - Reduced Clinical Score and Paw Swelling: Dose-dependent reduction. | [6] |
| - Reduced Joint Injury: Dose-dependent decrease in histological score. | [6] | |
| - Inhibited NLRP3 Inflammasome: Decreased serum levels of IL-1β and IL-18. | [6] |
IRAK4 Inhibitors in Collagen-Induced Arthritis (CIA) Models
As specific preclinical data for this compound in CIA models is not extensively published, data from other potent and selective IRAK4 inhibitors are presented as a proxy for the expected efficacy of this class of drugs.
| Study Parameter | Details | Reference |
| Animal Model | Male DBA mice | [7] |
| Treatment | ND-2158 (IRAK4 inhibitor) | [7] |
| Dose & Administration | 30 mg/kg, daily | [7] |
| Treatment Schedule | Initiated at arthritis onset | [7] |
| Efficacy Readouts | - Reduced Clinical Scores: Significantly lower compared to vehicle-treated mice from day 2 to 11. | [7] |
| - Reduced Histological Arthritic Scores: Significant reduction in overall arthritic scores. | [7] |
| Study Parameter | Details | Reference |
| Animal Model | Rat CIA model | [8] |
| Treatment | PF-06650833 (IRAK4 inhibitor) | [8] |
| Dose & Administration | Not specified | [8] |
| Treatment Schedule | Not specified | [8] |
| Efficacy Readouts | - Protection from CIA: The drug protected rats from collagen-induced arthritis. | [8] |
| Study Parameter | Details | Reference |
| Animal Model | Mouse CIA model | [3] |
| Treatment | CA-4948 (IRAK4 inhibitor) | [3] |
| Dose & Administration | Daily, oral gavage | [3] |
| Treatment Schedule | For 20 days after disease establishment | [3] |
| Efficacy Readouts | - Inhibition of Arthritis Severity: Demonstrated by reduced paw volume and clinical score over time. | [3] |
Experimental Protocols: Collagen-Induced Arthritis (CIA) Model
The following is a generalized protocol for the induction and assessment of collagen-induced arthritis in mice, based on methodologies described in the cited literature[3][5][6].
Arthritis Induction
-
Animals: Male DBA/1J mice, typically 8-10 weeks old, are used as they are genetically susceptible to CIA.
-
Immunization (Day 0): Mice are immunized via an intradermal injection at the base of the tail with an emulsion containing bovine type II collagen and Complete Freund's Adjuvant[5].
-
Booster Immunization (Day 18-21): A booster injection, typically containing bovine type II collagen and Incomplete Freund's Adjuvant, is administered to enhance the arthritic response[5].
Treatment Administration
-
Prophylactic Dosing: Treatment can be initiated before or at the time of the initial immunization to assess the preventive effects of the compound.
-
Therapeutic Dosing: Treatment is typically initiated after the onset of clinical signs of arthritis (e.g., around day 18-28) to evaluate the compound's ability to treat established disease[3][5].
-
Administration: The route of administration (e.g., oral gavage, subcutaneous injection) and dosing frequency are determined based on the pharmacokinetic properties of the test compound[3][5].
Efficacy Assessment
-
Clinical Scoring: Arthritis severity is monitored several times a week by visually scoring each paw based on the degree of erythema and swelling. A common scoring system ranges from 0 (normal) to 4 (severe inflammation with ankylosis) for each paw, with a maximum possible score of 16 per mouse.
-
Paw Swelling Measurement: Paw volume or thickness is measured using a plethysmometer or digital calipers to quantify the extent of inflammation[5][9].
-
Histopathology: At the end of the study, joints are harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, synovial hyperplasia, cartilage degradation, and bone erosion.
-
Biomarker Analysis: Serum or plasma samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other relevant biomarkers via ELISA or other immunoassays[5][6].
Summary and Conclusion
Tofacitinib and this compound represent two distinct strategies for targeting the inflammatory pathways central to rheumatoid arthritis. Tofacitinib acts as a broad inhibitor of cytokine signaling through the JAK-STAT pathway, while this compound targets the innate immune response and IL-1 signaling via the IRAK4 pathway.
Preclinical data from collagen-induced arthritis models demonstrate that both JAK inhibitors, like tofacitinib, and IRAK4 inhibitors show significant efficacy in reducing the clinical and histological signs of arthritis. However, the absence of direct comparative studies makes it impossible to definitively conclude on the relative potency or efficacy of this compound versus tofacitinib in these models.
The choice between targeting the JAK-STAT pathway versus the IRAK4 pathway may have different implications for modulating the complex inflammatory network in RA. Further research, including head-to-head preclinical and clinical studies, will be crucial to fully elucidate the comparative therapeutic potential and safety profiles of these two classes of inhibitors for the treatment of rheumatoid arthritis.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curis.com [curis.com]
- 4. benchchem.com [benchchem.com]
- 5. Treatment with tofacitinib attenuates muscle loss through myogenin activation in the collagen-induced arthritis | springermedizin.de [springermedizin.de]
- 6. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Nacresertib
Essential guidance for the safe laboratory use of Nacresertib, a potent serine/threonine kinase inhibitor, is critical for protecting researchers and ensuring operational integrity. As a potent, biologically active small molecule, it should be treated as potentially hazardous. The following guidelines are designed to provide immediate and essential safety and logistical information to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1] Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.[1] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat.[1] Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[1] Eye Protection: Safety glasses with side shields.[1] Lab Coat: Standard laboratory coat.[1] Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.[1] |
Operational Plan for Safe Handling
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.[1]
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.[1]
-
Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be tightly sealed and clearly labeled.[1]
Handling Procedures:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]
Safe handling workflow for this compound.
Accidental Release Measures
In the event of a spill, evacuate the area and prevent unprotected personnel from entering. For a small spill of solid material, gently cover with an absorbent material to avoid raising dust, then collect into a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ensure adequate ventilation during cleanup.
Disposal Plan
All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disclaimer: This information is intended as a guide for trained professionals and is based on general safety principles for handling potent kinase inhibitors. It is not a substitute for a formal safety review and risk assessment. Always consult the specific Safety Data Sheet (SDS) for any chemical before use. If an SDS for this compound is not available, treat the compound with extreme caution.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
